molecular formula C16H18N2O2S B7543599 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide

3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide

Cat. No. B7543599
M. Wt: 302.4 g/mol
InChI Key: QBCSQBDJEWLMRC-UHFFFAOYSA-N
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Description

3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide, also known as MMTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MMTP is a member of the thiophene family, which is known for its diverse biological activities. The compound has been found to possess significant anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes that are involved in cancer cell metabolism, leading to the accumulation of toxic metabolites that induce cell death. Additionally, 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been found to induce apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects
3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which are known to contribute to the development of cancer. 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has also been found to inhibit the activity of certain transcription factors that are involved in the regulation of gene expression, leading to changes in cellular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer drugs. The compound is also relatively easy to synthesize, making it suitable for large-scale production. However, one of the limitations of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide. One area of interest is the development of new drug formulations that improve the solubility and bioavailability of the compound. Another area of interest is the identification of new cellular pathways that are targeted by 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide, which could lead to the development of new drugs with improved efficacy. Finally, further studies are needed to fully understand the mechanism of action of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide involves the reaction of 2-chloro-N-(2-morpholin-4-ylphenyl)acetamide with 3-methylthiophene-2-carboxylic acid in the presence of a base. The reaction yields 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide as a white solid with a high purity level. The synthesis method is relatively simple and cost-effective, making it suitable for large-scale production.

Scientific Research Applications

3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. The compound has been found to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12-6-11-21-15(12)16(19)17-13-4-2-3-5-14(13)18-7-9-20-10-8-18/h2-6,11H,7-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCSQBDJEWLMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=CC=CC=C2N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(2-morpholin-4-ylphenyl)thiophene-2-carboxamide

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